molecular formula C18H20N2O4S B3665250 N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B3665250
M. Wt: 360.4 g/mol
InChI Key: VJLJKCCYORVKSL-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound features an acetamide core linked to a 3-acetylphenyl group and a methyl-(4-methylphenyl)sulfonylamino moiety. Its synthesis involves multi-step reactions, as evidenced by intermediates like N-(3-acetylphenyl)-acetamide, which is a precursor in zaleplon production . The sulfonylamino group introduces steric and electronic effects, influencing solubility and target binding.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-7-9-17(10-8-13)25(23,24)20(3)12-18(22)19-16-6-4-5-15(11-16)14(2)21/h4-11H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJKCCYORVKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps. One common method starts with the nitration of acetophenone to form 3-nitroacetophenone. This intermediate is then reduced to 3-aminoacetophenone, which is subsequently acetylated to yield N-(3-acetylphenyl)acetamide. The final step involves the reaction of this intermediate with methyl-(4-methylphenyl)sulfonyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The acetyl and sulfonylamino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Acetamide Hybrids

Compound Name Key Substituents Molecular Weight Biological Activity/Use Source
Target Compound 3-acetylphenyl, methyl-(4-methylphenyl)sulfonyl ~390.45 g/mol* Intermediate in zaleplon synthesis
N-(5-chloro-2-methylphenyl)-...acetamide 5-chloro-2-methylphenyl, ethyl-(4-methylphenyl) 380.88 g/mol Not specified (structural analog)
MP-A08 Dual SphK1/2 inhibitor, ATP-competitive ~500 g/mol* Ki = 27 μM (SphK1), 7 μM (SphK2)
TsEPPA Ethoxy-pyridinyl, sulfonyloxy Not provided PET imaging precursor
N-(4-methoxyphenyl)acetamide 4-methoxyphenyl, sulfanyl 255.30 g/mol Antimicrobial agent

Key Observations :

  • Substituent Effects: The chloro group in increases molecular weight and may enhance halogen bonding in target interactions. Ethyl vs. Methyl: The ethyl substitution in vs. methyl in the target compound could alter metabolic stability due to increased hydrophobicity. Acetyl vs. Methoxy: The 3-acetylphenyl group (target) vs.
  • Biological Activity :
    • MP-A08 demonstrates dual SphK inhibition, suggesting sulfonamide-acetamide hybrids can target multiple enzymes. The target compound’s acetyl group might restrict selectivity compared to MP-A08’s larger aromatic system.
    • Antimicrobial activity in correlates with sulfanyl and methoxy groups, whereas the target compound’s acetylphenyl may prioritize different biological pathways.

Heterocyclic and Functional Group Variations

Compound Name Structural Features Potential Impact on Properties Source
Thiazolidinone-acetamide Thiazolidinone ring, phenylsulfonyl Enhanced rigidity; possible kinase inhibition
Benzothiazole-acetamide Trifluoromethyl, methoxyphenyl Improved metabolic stability (CF3 group)
2-(4-cyanophenoxy)-N-...acetamide Cyanophenoxy, pyrimidinyl-sulfamoyl Increased polarity for solubility

Key Observations :

  • Heterocycles: Thiazolidinone and benzothiazole rings introduce planar structures that may enhance binding to hydrophobic enzyme pockets.
  • Functional Groups: The trifluoromethyl group in improves resistance to oxidative metabolism.

Substituent Position and Electronic Effects

  • Positional Isomerism :
    • The 3-acetylphenyl group (target) vs. 4-acetylphenyl in : Positional differences influence steric hindrance and electronic distribution. The 3-acetyl derivative may reduce steric clashes in binding sites compared to para-substituted analogs.
  • Sulfonamide Linkage: The methyl-(4-methylphenyl)sulfonyl group (target) vs.

Research Findings and Implications

  • Synthetic Utility : The target compound’s role as a zaleplon precursor highlights its importance in pharmaceutical synthesis, requiring high purity compared to end-product analogs like MP-A08 .
  • Structure-Activity Relationships (SAR): Sulfonamide-acetamide hybrids with electron-withdrawing groups (e.g., acetyl, chloro) show promise in enzyme inhibition, while electron-donating groups (e.g., methoxy) correlate with antimicrobial activity .

Biological Activity

N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its sulfonamide structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 360.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access.
  • Antimicrobial Activity : Similar sulfonamides are known for their antibacterial properties, suggesting that this compound may exhibit similar effects against bacterial strains.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess activity against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Preliminary assays indicate moderate antioxidant effects, which could be beneficial in reducing oxidative stress in biological systems.

Research Findings and Case Studies

  • Antimicrobial Activity : A study using the microdilution method assessed the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity : The ABTS assay was employed to evaluate the antioxidant potential of the compound, revealing a capacity to scavenge free radicals effectively.
  • Mechanistic Studies : Detailed investigations into the binding interactions between the compound and target enzymes have been conducted using molecular docking studies, providing insights into its potential as a therapeutic agent.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N-(3-methylphenyl)acetamideSimilar acetamide structureModerate antibacterial activity
4-AcetamidoacetophenoneContains acetyl and acetamido groupsAntioxidant properties
N-(4-methoxyphenyl)-N-methylacetamideSimilar acetamide groupAntimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Reactant of Route 2
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N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

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